(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Jujuboside A is a triterpenoid saponin extracted from the seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F. Chou. This compound has been traditionally used in Chinese medicine for its sedative and hypnotic effects. Modern research has revealed its potential in treating various conditions, including Alzheimer’s disease, polycystic ovary syndrome, and cardiovascular diseases .
Mechanism of Action
Target of Action
Jujuboside A (JuA) is a triterpene saponin isolated from Semen Ziziphi Spinosae . The primary targets of JuA are the Axl/HSP90β/PPARγ pathway and E4BP4 . Axl is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and proliferation . HSP90β is a heat shock protein that assists in protein folding and stability . PPARγ is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis . E4BP4 is a transcription factor that negatively regulates the ERK1/2 cascade and microglial activation .
Mode of Action
JuA interacts with its targets to promote the clearance of amyloid-β (Aβ), a peptide that accumulates in the brains of Alzheimer’s disease patients . JuA stimulates the expression of HSP90β, strengthens the interaction between HSP90β and PPARγ, and preserves PPARγ levels . This leads to the upregulation of Aβ clearance-related genes . JuA also increases the expression of E4BP4, which inhibits the ERK1/2 cascade and microglial activation .
Biochemical Pathways
JuA affects the Axl/HSP90β/PPARγ and E4BP4/ERK1/2 pathways . By stimulating HSP90β and preserving PPARγ, JuA promotes the clearance of Aβ . By increasing E4BP4 expression, JuA inhibits the ERK1/2 cascade and microglial activation . These actions lead to the amelioration of cognitive deficiency in Alzheimer’s disease .
Pharmacokinetics
One study suggests that only a trace amount of jua is absorbed, with a bioavailability of 132% in rats .
Result of Action
JuA has been shown to ameliorate cognitive deficiency in Alzheimer’s disease through its action on the Axl/HSP90β/PPARγ pathway . It promotes the clearance of Aβ, reduces soluble Aβ42 levels and plaque numbers in the brain, and ameliorates cognitive deficiency in transgenic mice . JuA also ameliorates cognitive deficiency in delirium by promoting hippocampal E4BP4 .
Action Environment
The action of JuA can be influenced by environmental factors such as the presence of Aβ stress, which decreases HSP90β and subsequently reduces the abundance of PPARγ . The therapeutic effects of JuA can be dampened by R428, an Axl inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Jujuboside A involves the preparation of a pentasaccharide fragment and an aglycone fragment. The pentasaccharide fragment is synthesized using a catalytic sulfoxide-promoted glycosylation strategy, which benefits from substoichiometric quantities of reagents and convenient reaction conditions. The aglycone fragment is synthesized through a cation-olefin cyclization reaction and a C-H insertion reaction .
Industrial Production Methods: Industrial production of Jujuboside A typically involves extraction from the seeds of Ziziphus jujuba Mill. var. spinosa. The extraction process includes solvent extraction, purification, and isolation of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure the purity and quality of the extracted Jujuboside A .
Chemical Reactions Analysis
Types of Reactions: Jujuboside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can hydrolyze Jujuboside A to produce its aglycone and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Jujuboside A, leading to the formation of oxidized derivatives.
Glycosylation: Catalytic sulfoxide-promoted glycosylation is used to form glycosidic bonds in the synthesis of Jujuboside A.
Major Products: The major products formed from these reactions include the aglycone of Jujuboside A, oxidized derivatives, and glycosylated intermediates .
Scientific Research Applications
Jujuboside A has a wide range of scientific research applications:
Chemistry: It is used as a molecular adjuvant in vaccine development due to its immunostimulating properties.
Medicine: It has therapeutic potential in treating polycystic ovary syndrome by regulating estrogen metabolism and activating the aryl hydrocarbon receptor-mediated cytochrome P450 1A2 expression.
Comparison with Similar Compounds
Jujuboside A is part of a family of triterpenoid saponins found in Ziziphus jujuba Mill. var. spinosa. Similar compounds include:
Jujuboside B: Another triterpenoid saponin with similar sedative and hypnotic effects.
Jujuboside C: Known for its anti-inflammatory properties.
Jujuboside I: A novel triterpenoid saponin with unique structural features.
Betulin and Betulinic Acid: Triterpenoids with various pharmacological activities, including anti-inflammatory and anticancer properties.
Jujuboside A stands out due to its diverse therapeutic potential and unique mechanism of action, making it a valuable compound in both traditional and modern medicine.
Properties
CAS No. |
55466-04-1 |
---|---|
Molecular Formula |
C58H94O26 |
Molecular Weight |
1207.3 g/mol |
IUPAC Name |
2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54-,55+,56-,57-,58-/m0/s1 |
InChI Key |
KVKRFLVYJLIZFD-QFBKBHHFSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@@]4(C5CCC6C7[C@@](CC(O[C@@]78C[C@]6([C@@]5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
223 - 225 °C |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Jujuboside A; |
Origin of Product |
United States |
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